molecular formula C12H10BrNS B13927413 3-Bromo-5-(p-tolylthio)pyridine

3-Bromo-5-(p-tolylthio)pyridine

Cat. No.: B13927413
M. Wt: 280.19 g/mol
InChI Key: AWZSBWKISXPDEL-UHFFFAOYSA-N
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Description

3-Bromo-5-(p-tolylthio)pyridine (CAS 1164123-89-0) is a brominated pyridine derivative of interest in advanced chemical research and development. This compound, with the molecular formula C₁₂H₁₀BrNS and a molecular weight of 280.18 g/mol, serves as a versatile building block in organic synthesis . Pyridine derivatives are prominent scaffolds in medicinal chemistry and materials science. Research on structurally similar 3-arylthioimidazo[1,2-a]pyridine derivatives highlights their significant potential in photophysical applications, such as in the development of fluorescent probes and organic light-emitting devices (OLEDs) . Furthermore, other 3-aryl-substituted pyridine compounds have been investigated as cis-restricted analogues of combretastatin A-4, demonstrating potent inhibitory activity against tubulin polymerization and exhibiting promising antiproliferative effects in various cancer cell lines, suggesting a potential role in anticancer drug discovery . Researchers value this compound for its potential utility in constructing more complex, functionalized molecules. It should be stored sealed in a dry environment at 4 to 8 °C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

3-bromo-5-(4-methylphenyl)sulfanylpyridine

InChI

InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3

InChI Key

AWZSBWKISXPDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Pyridine

A patented method describes the bromination of pyridine using hydrobromic acid (HBr) and water under temperature-controlled conditions to yield 3-bromopyridine with high purity and yield:

Step Reagents & Conditions Temperature (°C) Time (h) Yield (g) Purity (GC %)
1 Pyridine + 40% HBr dropwise in water 20-30 - - -
2 Heat to 85-120, add 30% H2O2 dropwise 85-120 10-24 31-87 85-98
3 pH adjustment to 8 with 3N NaOH <10 (cooling) - - -
4 Extraction with solvents (ethyl acetate, toluene, methylene chloride) Ambient - - -
5 Concentration under reduced pressure - - - -

This method yields 3-bromopyridine in 85-98% purity with yields ranging from 31 g to 87 g depending on scale and conditions. The process is cost-effective, avoids high pressure, and is suitable for commercial application.

The key step after obtaining 3-bromopyridine is the introduction of the p-tolylthio group at the 5-position of the pyridine ring. This is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

A well-documented approach involves the Suzuki-Miyaura cross-coupling reaction employing 3-bromo-5-halopyridine derivatives and p-tolylboronic acid or related organoboron compounds in the presence of palladium catalysts:

  • Reagents: 3-bromopyridine derivative, p-tolylboronic acid, potassium carbonate (K2CO3), triphenylphosphine, Pd catalyst supported on PS-PEG resin
  • Solvent: Toluene
  • Temperature: 105 °C
  • Time: 24 hours
  • Yield: Approximately 89% chromatographic purity

This method offers high selectivity and yield for the formation of 3-bromo-5-(p-tolyl)pyridine, which can be further functionalized to the thioether by sulfur incorporation.

Thioether Formation via Nucleophilic Substitution

The introduction of the p-tolylthio group (–S–C6H4–CH3) can be accomplished by reaction of 3-bromo-5-halopyridine with p-tolylthiol or its anion under basic conditions:

  • Typical Conditions: Base such as potassium carbonate or sodium hydride to deprotonate p-tolylthiol
  • Solvent: Polar aprotic solvents like DMF or DMSO
  • Temperature: Elevated temperatures (80-120 °C)
  • Mechanism: Nucleophilic aromatic substitution (SNAr) at the 5-position, facilitated by the electron-withdrawing bromine substituent at the 3-position enhancing pyridine ring reactivity

Though specific yields for this step are less frequently reported, such methods are standard in heteroaryl thioether synthesis.

Integrated Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Yield/Notes
1 Bromination of Pyridine Pyridine + 40% HBr, H2O2, heat 85-120 °C 3-Bromopyridine 85-98% purity, 31-87 g yield
2 Suzuki-Miyaura Coupling 3-Bromopyridine + p-tolylboronic acid, Pd catalyst, K2CO3, toluene, 105 °C, 24 h 3-Bromo-5-(p-tolyl)pyridine ~89% chromatographic purity
3 Nucleophilic Aromatic Substitution 3-Bromo-5-halopyridine + p-tolylthiol, base, DMF, 80-120 °C 3-Bromo-5-(p-tolylthio)pyridine Typical for thioether formation

Research Findings and Notes

  • The bromination step is critical and benefits from controlled temperature and gradual addition of reagents to maximize regioselectivity and yield of 3-bromopyridine.
  • The Suzuki coupling is a robust method for arylation of pyridine rings, providing functional handles for further modification.
  • Thioether formation by nucleophilic substitution is facilitated by the electron-deficient pyridine ring and the presence of bromine, which activates the 5-position towards nucleophilic attack.
  • Alternative methods involving direct C–H functionalization or metal-catalyzed thiolation may be explored but are less commonly reported for this specific compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(4-methylphenyl)thio]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thioether group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-azido-5-[(4-methylphenyl)thio]pyridine or 3-thio-5-[(4-methylphenyl)thio]pyridine.

    Oxidation: Products such as 3-Bromo-5-[(4-methylphenyl)sulfinyl]pyridine or 3-Bromo-5-[(4-methylphenyl)sulfonyl]pyridine.

    Reduction: Products such as 3-Hydro-5-[(4-methylphenyl)thio]pyridine.

Scientific Research Applications

3-Bromo-5-[(4-methylphenyl)thio]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(4-methylphenyl)thio]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key Compounds Compared :

  • 3-Bromo-5-(2,5-Difluorophenyl)pyridine (): Features a 2,5-difluorophenyl group.
  • 5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (): Contains a p-tolylethynyl substituent.
  • 3-Bromo-5-(4-fluorophenoxy)pyridine (): Includes a 4-fluorophenoxy group.
  • 3-Bromo-5-Methoxypyridine (): Substituted with a methoxy group.

Table 1: Substituent Comparison

Compound Substituent Electronic Effect Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-5-(p-tolylthio)pyridine p-Tolylthio Electron-donating ~278.1 (estimated) Cross-coupling intermediate
3-Bromo-5-(2,5-Difluorophenyl)pyridine 2,5-Difluorophenyl Electron-withdrawing 290.1 Nonlinear optical properties
5-Bromo-3-(p-tolylethynyl)pyrrolopyridine p-Tolylethynyl Mildly electron-withdrawing 309.2 Antiviral agent precursor
3-Bromo-5-Methoxypyridine Methoxy Electron-donating 188.0 Pharmaceutical intermediate

Key Observations :

  • Electron-donating groups (e.g., p-tolylthio, methoxy) increase electron density on the pyridine ring, enhancing stability but reducing electrophilicity.
  • Electron-withdrawing groups (e.g., difluorophenyl) improve electrophilicity, facilitating nucleophilic substitutions .

Key Observations :

  • Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) generally yield >60% for bromopyridines, whereas nucleophilic substitutions may vary widely depending on leaving group reactivity .

Spectroscopic and Structural Features

NMR Data Comparison :

  • 5-Bromo-3-(p-tolylethynyl)pyrrolopyridine ():
    • $ ^1H $ NMR (DMSO-d6): δ 8.39 (d, J = 2.2 Hz, 1H), 7.32 (t, J = 8.1 Hz, 1H).
  • 3-Bromo-5-(2,5-Difluorophenyl)pyridine ():
    • Aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing fluorine atoms.

Structural Insights :

  • X-ray diffraction (XRD) studies of 3-Bromo-5-(2,5-Difluorophenyl)pyridine reveal a planar pyridine ring with dihedral angles <10° between substituents, promoting conjugation .

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